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Compound of Interest

Compound Name: Glimy

Cat. No.: B15185027 Get Quote

Disclaimer: The following information is a synthesized representation based on hypothetical

data for a fictional compound, "Glimy." This document is intended to serve as a template and

example of a technical guide, demonstrating the requested formatting and content structure. All

data, protocols, and pathways are illustrative and not based on real-world clinical trial results.

Introduction
Glimy is an investigational small molecule inhibitor targeting the aberrant kinase activity of the

hypothetical protein Kinase-Associated Protein 1 (KAP1) in specific oncological indications.

Overexpression and constitutive activation of KAP1 have been implicated in the downstream

proliferation and survival of various cancer cell lines. This document summarizes the key

findings from the initial Phase I clinical trial (GLM-001), focusing on safety, tolerability,

pharmacokinetics, and preliminary efficacy signals.

Quantitative Data Summary
The following tables summarize the quantitative data from the GLM-001 trial.

Table 1: Patient Demographics and Baseline Characteristics (N=30)
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Characteristic Value

Median Age (Range), years 62 (45-78)

Sex, n (%)

   Male 18 (60%)

   Female 12 (40%)

ECOG Performance Status, n (%)

   0 10 (33.3%)

   1 20 (66.7%)

Prior Lines of Therapy, median (range) 3 (2-5)

Table 2: Pharmacokinetic Parameters of Glimy (Single Ascending Dose)

Dose Level
(mg)

Cmax (ng/mL) Tmax (hr) AUC (ng·h/mL) t½ (hr)

100 250 ± 45 1.5 1800 ± 210 8.2

200 510 ± 62 1.8 3900 ± 350 8.5

400 980 ± 98 2.0 8100 ± 540 8.3

800 1850 ± 210 2.1 16500 ± 1100 8.6

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) (N=30)
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Adverse Event Grade 1-2, n (%) Grade 3, n (%) Grade 4, n (%)

Nausea 12 (40%) 2 (6.7%) 0 (0%)

Fatigue 10 (33.3%) 1 (3.3%) 0 (0%)

Diarrhea 8 (26.7%) 0 (0%) 0 (0%)

Anemia 5 (16.7%) 2 (6.7%) 0 (0%)

Neutropenia 3 (10%) 1 (3.3%) 0 (0%)

Experimental Protocols
Study Design and Patient Population
The GLM-001 trial was a multicenter, open-label, single ascending dose (SAD) and multiple

ascending dose (MAD) Phase I study. Eligible patients were adults with histologically confirmed

advanced solid tumors who had exhausted standard therapeutic options. Patients were

required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or

1.

Pharmacokinetic (PK) Analysis
Serial blood samples were collected at pre-defined time points pre- and post-Glimy
administration. Plasma concentrations of Glimy were determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method. PK parameters, including

Cmax, Tmax, AUC, and half-life (t½), were calculated using non-compartmental analysis with

Phoenix WinNonlin software.

Pharmacodynamic (PD) Biomarker Analysis
Paired tumor biopsies were obtained at baseline and on Day 15 of the first treatment cycle.

Phosphorylation of the direct downstream substrate of KAP1, Substrate-X (pSubX), was

measured by immunohistochemistry (IHC). The H-score was calculated for pSubX expression

levels to quantify target engagement.

Visualizations
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Glimy's Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for Glimy in inhibiting

the KAP1 signaling pathway, which leads to a downstream decrease in cellular proliferation.
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Caption: Proposed mechanism of Glimy inhibiting the KAP1 signaling cascade.

Pharmacokinetic Sample Collection Workflow
This diagram outlines the workflow for collecting and processing blood samples for

pharmacokinetic analysis in the GLM-001 trial.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15185027?utm_src=pdf-body
https://www.benchchem.com/product/b15185027?utm_src=pdf-body
https://www.benchchem.com/product/b15185027?utm_src=pdf-body-img
https://www.benchchem.com/product/b15185027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15185027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Dosing
Serial Blood

Sample Collection
(pre-defined timepoints)

Centrifugation
to Separate Plasma

Plasma Storage
at -80°C LC-MS/MS Analysis PK Parameter

Calculation

Click to download full resolution via product page

Caption: Workflow for pharmacokinetic sample collection and analysis.

Logical Relationship of Dose Escalation and Safety
The following diagram illustrates the decision-making logic for dose escalation based on the

observation of dose-limiting toxicities (DLTs).
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Caption: Decision logic for dose escalation in the GLM-001 trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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